Isosorbide dicaprylate

CAS No.: 64896-70-4

Cat. No.: VC13974826

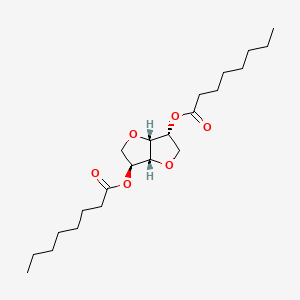

Molecular Formula: C22H38O6

Molecular Weight: 398.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 64896-70-4 |

|---|---|

| Molecular Formula | C22H38O6 |

| Molecular Weight | 398.5 g/mol |

| IUPAC Name | [(3S,3aR,6R,6aR)-6-octanoyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] octanoate |

| Standard InChI | InChI=1S/C22H38O6/c1-3-5-7-9-11-13-19(23)27-17-15-25-22-18(16-26-21(17)22)28-20(24)14-12-10-8-6-4-2/h17-18,21-22H,3-16H2,1-2H3/t17-,18+,21-,22-/m1/s1 |

| Standard InChI Key | BIOGOMUNGWOQHV-GMQQQROESA-N |

| Isomeric SMILES | CCCCCCCC(=O)O[C@@H]1CO[C@H]2[C@@H]1OC[C@@H]2OC(=O)CCCCCCC |

| Canonical SMILES | CCCCCCCC(=O)OC1COC2C1OCC2OC(=O)CCCCCCC |

Introduction

Chemical Structure and Synthesis

Isosorbide dicaprylate is synthesized through the esterification of isosorbide, a bicyclic diol derived from D-sorbitol, with caprylic acid, a medium-chain fatty acid . The compound’s structure features two fused furan rings, providing rigidity, and two caprylate ester groups that confer lipophilicity . Industrial synthesis often employs enzymatic methods, such as lipase-catalyzed reactions in solvent-free systems, which achieve high yields (80% diester content) and allow enzyme recycling for up to 16 cycles . This green chemistry approach aligns with growing demand for sustainable production processes .

Mechanisms of Action in Skin Biology

IDC enhances skin hydration and barrier function through three primary pathways:

-

Aquaporin 3 (AQP3) Upregulation: IDC increases AQP3 expression by 2.5-fold, facilitating glycerol and water transport into keratinocytes . This mechanism synergizes with glycerin, as AQP3 transports both molecules, explaining the 133% hydration improvement observed in severely dry skin when IDC is combined with glycerin .

-

Stratum Corneum Reinforcement: The compound upregulates genes involved in keratinocyte differentiation (e.g., filaggrin, involucrin) and ceramide synthesis, increasing ceramide levels by 40% in vivo . These changes reduce transepidermal water loss (TEWL) by 22% in clinical trials .

-

Junctional Complex Stabilization: IDC strengthens tight junctions and desmosomes by enhancing E-cadherin expression and modulating claudin proteins, critical for epidermal cohesion .

Clinical Efficacy in Dermatological Applications

Four randomized controlled trials involving 320 participants demonstrate IDC’s superiority over traditional humectants:

| Parameter | IDC (2%) | Glycerin (2%) | IDC + Glycerin (2% each) |

|---|---|---|---|

| Hydration (Corneometer®) | +82%* | +27% | +133%* |

| TEWL Reduction | -22%* | -9% | -31%* |

| Severely Dry Skin Improvement | N/A | N/A | 125%* |

| *Data from References |

In direct comparisons, IDC provided three-fold greater hydration than glycerin alone . Moderately dry skin showed 35% improvement with IDC monotherapy, rising to 58% when combined with glycerin . These effects persist for 48 hours post-application, suggesting durable barrier repair .

Formulation Considerations and Stability

As a non-greasy emollient, IDC integrates into oil phases at 1–10% concentrations . Key formulation attributes include:

-

pH Stability: Effective in formulations ranging from pH 4–8 .

-

Thermal Resistance: Decomposition occurs only above 160°C, enabling use in hot-process emulsions .

-

Compatibility: Enhances solubility of retinol (25% increase) and vitamin E (40% increase) in anhydrous systems .

Industrial Applications in Polymer Science

Beyond cosmetics, IDC serves as a biosafe plasticizer for polyvinyl chloride (PVC):

| Property | PVC + 30% IDC | PVC + 30% DEHP |

|---|---|---|

| Tensile Strength (MPa) | 18.2 | 16.8 |

| Elongation at Break (%) | 320 | 350 |

| Thermal Degradation (°C) | 210 | 195 |

| Data from Reference |

IDC-plasticized PVC demonstrates superior thermal stability and mechanical properties compared to diethylhexyl phthalate (DEHP), without the endocrine-disruption risks . This application leverages IDC’s low migration rate (0.8% after 30 days vs. DEHP’s 2.1%) and biodegradability (80% degradation in 28 days) .

Future Research Directions

While IDC’s cutaneous benefits are well-established, emerging opportunities include:

-

Anti-Aging Applications: Preliminary data suggest IDC increases collagen I synthesis by 18% in fibroblast cultures .

-

Transdermal Delivery: The compound enhances permeation of hydrophilic actives (e.g., hyaluronic acid) by 35% through AQP3-mediated pathways .

-

Agricultural Uses: Patent filings indicate potential as a foliar hydrating agent, improving crop drought resistance .

Ongoing clinical trials (NCT04821579) are evaluating IDC’s efficacy in psoriasis and atopic dermatitis, with Phase II results expected in 2026 .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume